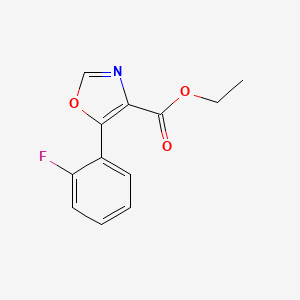
1-(4-Bromophenyl)-3-(2-chloro-6-methyl-3-quinolinyl)-2-propen-1-one; 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-3-(2-chloro-6-methyl-3-quinolinyl)-2-propen-1-one (98%) is a synthetically produced compound with a wide range of applications in scientific research. It is a versatile organic compound that is used as an intermediate in a variety of organic synthesis reactions. This compound has been studied extensively in recent years due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-3-(2-chloro-6-methyl-3-quinolinyl)-2-propen-1-one (98%) is a versatile compound with a wide range of applications in scientific research. It is used as an intermediate in a variety of organic synthesis reactions, including the synthesis of biologically active compounds, such as drugs and agrochemicals. It can also be used as a starting material for the synthesis of new compounds with potential applications in medicine, agriculture, and other fields.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)-3-(2-chloro-6-methyl-3-quinolinyl)-2-propen-1-one (98%) is not fully understood. However, it is believed that the compound acts as an electron-withdrawing group, which can modify the reactivity of other molecules. This property makes it a useful intermediate for the synthesis of a variety of compounds with different biological activities.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Bromophenyl)-3-(2-chloro-6-methyl-3-quinolinyl)-2-propen-1-one (98%) have not been extensively studied. However, it is known that the compound can interact with various enzymes and proteins, and can affect the activity of these molecules. It has also been shown to interact with DNA, and can induce DNA damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Bromophenyl)-3-(2-chloro-6-methyl-3-quinolinyl)-2-propen-1-one (98%) has a number of advantages for laboratory experiments. It is a relatively stable compound, and can be stored for long periods of time without significant degradation. It is also relatively inexpensive, and can be easily obtained from chemical suppliers. However, it is important to note that the compound is toxic, and should be handled with caution.
Direcciones Futuras
1-(4-Bromophenyl)-3-(2-chloro-6-methyl-3-quinolinyl)-2-propen-1-one (98%) has a wide range of potential applications in scientific research. Future studies should focus on the mechanism of action of the compound and its potential applications in the synthesis of biologically active compounds. Additionally, further research should be conducted to determine the biochemical and physiological effects of the compound, as well as its potential toxicity. Finally, additional studies should be conducted to explore the potential applications of the compound in medicine, agriculture, and other fields.
Métodos De Síntesis
1-(4-Bromophenyl)-3-(2-chloro-6-methyl-3-quinolinyl)-2-propen-1-one (98%) can be synthesized by a variety of methods. The most common method is the reaction of 4-bromophenol with 2-chloro-6-methyl-3-quinoline in the presence of a base, such as potassium carbonate. This reaction produces a mixture of 1-(4-bromophenyl)-3-(2-chloro-6-methyl-3-quinolinyl)-2-propen-1-one (98%) and 1-(4-bromophenyl)-3-(2-chloro-6-methyl-3-quinolinyl)-2-propen-1-one (2%). The desired product can be separated from the mixture by column chromatography.
Propiedades
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(2-chloro-6-methylquinolin-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrClNO/c1-12-2-8-17-15(10-12)11-14(19(21)22-17)5-9-18(23)13-3-6-16(20)7-4-13/h2-11H,1H3/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLODKGZMZEDKR-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)C=CC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)/C=C/C(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














